Welcome to the BenchChem Online Store!
molecular formula C19H21NO2 B8778371 1-Benzyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

1-Benzyl-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid

Cat. No. B8778371
M. Wt: 295.4 g/mol
InChI Key: SRTWLLSJNUBXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354545B2

Procedure details

To 1-Benzyl-4-(2-methylphenyl)pyrrolidine-3-carboxylate (0.685 g, 2.214 mmol) in THF/MeOH/H2O (5 ml) was added 2N NaOH (3.32 ml, 6.64 mmol). The solution was stirred for 12 hours at room temperature and was acidified to pH1-2 with 1N HCl. The crude acid was extracted three times with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated.
Name
1-Benzyl-4-(2-methylphenyl)pyrrolidine-3-carboxylate
Quantity
0.685 g
Type
reactant
Reaction Step One
Name
Quantity
3.32 mL
Type
reactant
Reaction Step One
Name
THF MeOH H2O
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:12][CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[CH:10]([C:20]([O-:22])=[O:21])[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].Cl>C1COCC1.CO.O>[CH2:1]([N:8]1[CH2:12][CH:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[CH3:19])[CH:10]([C:20]([OH:22])=[O:21])[CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
1-Benzyl-4-(2-methylphenyl)pyrrolidine-3-carboxylate
Quantity
0.685 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C1=C(C=CC=C1)C)C(=O)[O-]
Name
Quantity
3.32 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
THF MeOH H2O
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 12 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The crude acid was extracted three times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(C(C1)C1=C(C=CC=C1)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.